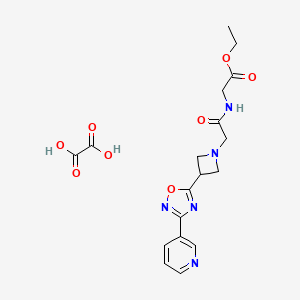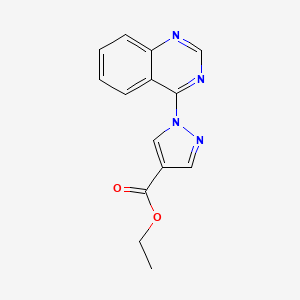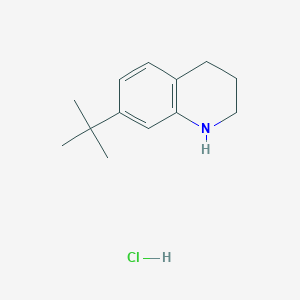
Ethyl 2-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a pyridine ring, an oxadiazole ring, and an azetidine ring. These features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would contain several rings (pyridine, oxadiazole, azetidine), along with other functional groups. The exact structure would need to be confirmed through techniques like NMR spectroscopy or X-ray crystallography .Applications De Recherche Scientifique
Synthesis Techniques and Applications
Synthesis of Aryl-1,3,4-Oxadiazolyl Acetic Acids : Research led by Janda (2001) describes the synthesis of ethyl aryloxadiazolylacetates via acylation and thermal degradation methods. This process is noted for its efficiency and potential in creating compounds with anti-inflammatory and analgesic activities, as well as in the synthesis of new beta-lactam antibiotics with antimicrobial activity (Janda, 2001).
Antimicrobial Screening of Quinoline-Oxadiazole Derivatives : A study by Desai and Dodiya (2014) discusses the synthesis of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds demonstrated significant antibacterial activity against various strains, highlighting their potential in antimicrobial applications (Desai & Dodiya, 2014).
Development of Novel Acetamides for Biological Assessment : A 2019 study by Karpina et al. focused on synthesizing acetamides with 1,2,4-oxadiazole cycles for biological assessment. This research represents a step forward in developing functionalized triazolo[4,3-a]pyridine derivatives for potential pharmacological applications (Karpina et al., 2019).
Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives : Nagender et al. (2016) synthesized pyrazolo[3,4-b]pyridine-based compounds, demonstrating significant anticancer activity against human cancer cell lines. This highlights the potential of such compounds in developing new anticancer agents (Nagender et al., 2016).
Learning and Memory Facilitation : A study by Li Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory in mice, revealing that certain compounds can significantly enhance these cognitive functions (Li Ming-zhu, 2012).
Antibacterial Study of N-Substituted Derivatives : Khalid et al. (2016) conducted a study on N-substituted derivatives of 1,3,4-oxadiazoles, showing moderate to significant antibacterial activity, which suggests their potential in developing new antibacterial agents (Khalid et al., 2016).
Orientations Futures
The future research directions for this compound could be quite broad, depending on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, its synthesis, and its reactivity. If it’s intended for use in biological research or as a drug, studies could focus on its mechanism of action, its efficacy, and its safety .
Propriétés
IUPAC Name |
ethyl 2-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4.C2H2O4/c1-2-24-14(23)7-18-13(22)10-21-8-12(9-21)16-19-15(20-25-16)11-4-3-5-17-6-11;3-1(4)2(5)6/h3-6,12H,2,7-10H2,1H3,(H,18,22);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJKFOZQSZQMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CC(C1)C2=NC(=NO2)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)acetate oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2629648.png)
![6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2629649.png)
![8-(tert-butyl)-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2629650.png)

![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2629655.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide](/img/structure/B2629656.png)
![N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2629659.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2629660.png)
![3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile](/img/structure/B2629661.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)
![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)